

Comparative Analysis: CART (55-102) vs. NPY in Hypothalamic Feeding Circuits

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Compound of Interest

Compound Name: CART (55-102) (human)

Cat. No.: B561574

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Executive Summary: The Accelerator and The Brake

In the neurobiology of energy homeostasis, Neuropeptide Y (NPY) and Cocaine- and Amphetamine-Regulated Transcript (CART) represent the fundamental "yin and yang" of hypothalamic regulation. For drug development professionals, understanding the interplay between these two peptides is critical. NPY acts as the most potent endogenous orexigenic (appetite-stimulating) signal known—the "accelerator." Conversely, CART (specifically the bioactive 55-102 fragment) serves as a critical anorexigenic (appetite-suppressing) counter-regulatory signal—the "brake."

Key Verdict: While NPY offers a robust, high-fidelity signal for inducing feeding (ideal for testing anorectic drugs), CART (55-102) provides a complex, downstream modulation target. However, CART's utility is nuanced by its "tremorgenic" side-effect profile at high doses and its elusive receptor identity.

Mechanistic Divergence & Circuitry

Neuropeptide Y (NPY): The Orexigenic Gold Standard

NPY is synthesized in the Arcuate Nucleus (ARC) and co-localized with Agouti-related peptide (AgRP).[1][2]

- Mechanism: Acts primarily via Y1 and Y5 receptors (G-protein coupled,).
- Signaling: Activation leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of and channels.
- Pathway: NPY neurons project to the Paraventricular Nucleus (PVN) and Lateral Hypothalamic Area (LHA), directly inhibiting satiety neurons and disinhibiting feeding pathways.

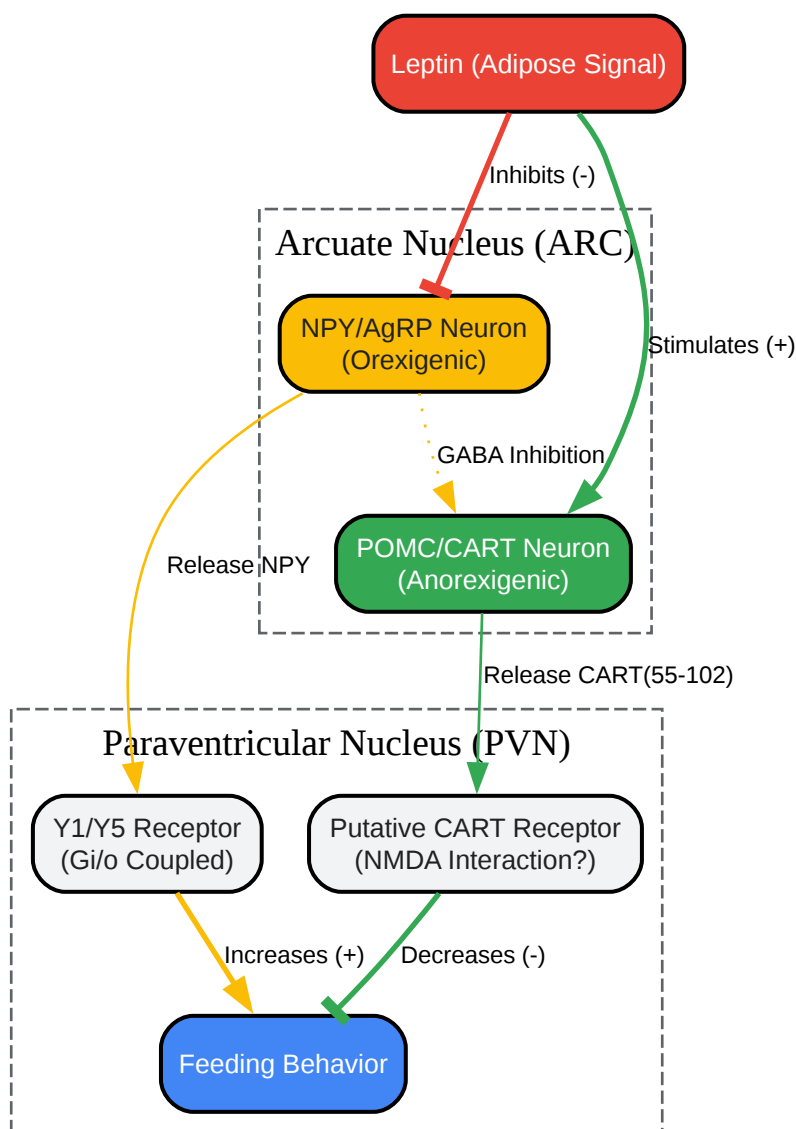
CART (55-102): The Anorexigenic Modulator

CART is co-expressed with POMC in the ARC.[3] The full-length peptide is cleaved into biologically active fragments, with CART (55-102) being the most potent in rodent models.

- Mechanism: The specific "CART receptor" remains uncharacterized.[4] However, efficacy is linked to NMDA receptor interaction and ERK phosphorylation.
- Signaling: CART (55-102) administration increases cFos expression in the PVN and blocks NPY-induced feeding.
- Pathway: CART neurons project to the PVN, releasing the peptide to activate catabolic (energy-burning) pathways.

Visualization: Hypothalamic Interaction Map

The following diagram illustrates the opposing signaling pathways of NPY and CART within the ARC-PVN axis.



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Caption: Figure 1. Antagonistic regulation of feeding by NPY and CART in the hypothalamic ARC-PVN axis.

Comparative Performance Metrics

For experimental design, choosing the right peptide requires balancing potency with specificity.

Feature	Neuropeptide Y (NPY)	CART (55-102)
Primary Effect	Orexigenic (Strong stimulation)	Anorexigenic (Strong inhibition)
Molar Potency	High (10 pmol - 1 nmol ICV)	Moderate (0.2 nmol - 1 nmol ICV)
Onset of Action	Rapid (< 30 mins)	Rapid (30-60 mins)
Duration	Short (1-4 hours)	Moderate (Sustained up to 24h in some models)
Receptor Target	Y1, Y5 (Well-defined)	Unknown / NMDA-interaction
Interaction	Inhibits POMC/CART neurons	Blocks NPY-induced feeding
Side Effects	Sedation (at very high doses)	Tremors/Motor disturbances (High dose)
Solubility	High (Water/PBS)	Moderate (pH sensitive, adsorption issues)

Expert Insight: In "head-to-head" inhibition studies, CART (55-102) is unique because it can completely abolish the feeding response induced by NPY, suggesting it acts on a dominant downstream pathway or parallel circuit that overrides the NPY signal.

Experimental Protocols: ICV Administration

Because these peptides do not readily cross the blood-brain barrier (BBB), Intracerebroventricular (ICV) injection is the validation standard.

Pre-Experimental Planning

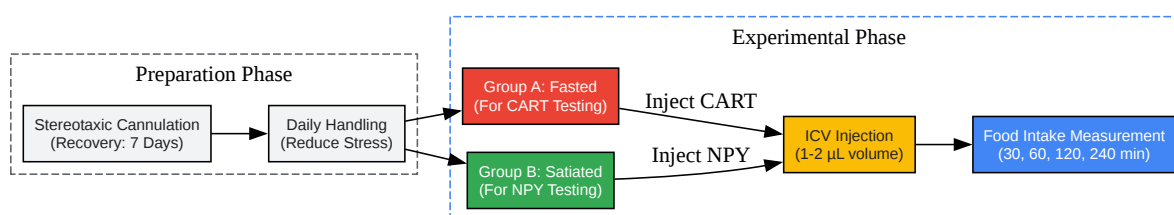
- Animal Model: Male Wistar Rats (250-300g) or C57BL/6 Mice.
- Stereotaxic Coordinates (Rat): AP -0.8mm, L 1.5mm, V -3.5mm (Lateral Ventricle).
- Vehicle: Artificial Cerebrospinal Fluid (aCSF) or sterile PBS (pH 7.4).

Peptide Handling (Critical Step)

- NPY: Dissolve in aCSF. Stable at -20°C.
- CART (55-102):
 - Solubility Warning: CART peptides can adhere to plastic. Use siliconized tubes or add 0.1% BSA (Bovine Serum Albumin) to the vehicle to prevent loss of peptide concentration.
 - Reconstitution: Reconstitute in distilled water first, then dilute with 10x PBS/aCSF.

The "Self-Validating" Workflow

This workflow ensures that the observed effects are due to the peptide and not surgical stress.



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Caption: Figure 2. Standardized ICV injection workflow for feeding behavior analysis.

Step-by-Step Protocol

- Cannulation: Implant 22-gauge guide cannula into the lateral ventricle. Allow 7 days recovery.
- Angiotensin Test (Validation): Inject Angiotensin II (10 ng). Only animals that drink >5mL water in 30 mins are considered successfully cannulated.
- Fasting (For CART): Fast animals for 24 hours prior to injection to induce high endogenous NPY and drive feeding.

- Injection:
 - Inject CART (55-102) (e.g., 0.2 - 1.0 nmol).
 - Inject Vehicle (Control).[5]
- Measurement: Measure pre-weighed food pellets at 0.5, 1, 2, and 4 hours. Account for spillage.

Troubleshooting & Optimization

The "Tremor" Threshold

A common failure mode in CART research is overdosing.

- Observation: Doses > 1 nmol (rats) or > 0.5 µg (mice) can induce motor abnormalities, specifically "barrel rolling" or ascending tremors.
- Impact: This confounds feeding data because the animal cannot eat, rather than choosing not to eat.
- Solution: Perform a dose-response curve starting at 0.1 nmol. If motor effects are observed, the data point must be excluded from "anorexigenic" analysis.

Peptide Stability

CART (55-102) contains multiple cysteine residues (disulfide bridges).

- Storage: Lyophilized powder is stable. Once reconstituted, use immediately or freeze at -80°C. Do not refreeze multiple times. Oxidation of the disulfide bridges renders the peptide inactive.

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Sources

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